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Introduction: The emergence of drug-resistant Mycobacterium tuberculosis necessitates the
identification and validation of novel drug targets. The mycobacterial cell envelope, a complex
and unique structure, is a rich source of such targets. Phosphatidyl-myo-inositol mannosides
(PIMs) are essential glycolipids in this envelope, and their biosynthetic pathway is critical for
bacterial viability. PatA, a membrane-associated acyltransferase, catalyzes the first acylation
step in PIM synthesis. Genetic studies have suggested that patA is an essential gene in M.
tuberculosis, making it a promising candidate for therapeutic intervention.[1][2]

Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRI) has
emerged as a powerful and versatile tool for programmable gene silencing in mycobacteria.[3]
[4][5] This system utilizes a nuclease-dead Cas9 (dCas9) protein guided by a small guide RNA
(sgRNA) to bind to a specific DNA target, sterically blocking transcription.[3][6] The
anhydrotetracycline (ATc)-inducible nature of many mycobacterial CRISPRi systems allows for
titratable control of gene expression, enabling the study of essential gene function.[1][6] This
application note provides a detailed protocol for utilizing a dCas9Sth1-based CRISPRI system
to study the essentiality of patA in mycobacteria.
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PatA is a crucial enzyme in the biosynthesis of PIMs. It transfers a palmitoyl group to
phosphatidyl-myo-inositol monomannoside (PIM1) or dimannoside (PIMz) to form acylated
PIMs (Aci1PIM1 or AciPIMz2). These molecules are precursors for more complex and
immunomodulatory lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), which are
integral to the mycobacterial cell wall architecture and host-pathogen interactions.[1][7]
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Caption: The role of PatA in the PIM biosynthesis pathway.

Data Presentation

While direct CRISPRi-mediated knockdown data for patA is not yet extensively published,
studies using conditional mutants have demonstrated its essentiality. The following tables
summarize the expected quantitative outcomes from the depletion of PatA, based on data from
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a patA conditional mutant study. These data serve as a benchmark for what can be expected
when using CRISPRI to silence patA.

Table 1: Effect of patA Silencing on Mycobacterial Growth in vitro

Colony Forming Units

Condition Doubling Time (hours)

(CFUImL) after 6 days
patA expressing (No ATc) 24 +2 5x 107 + 1.5 x 107
patA silenced (+ ATc) Growth Arrest 2x10%+0.8x 104

Data are representative and adapted from conditional mutant studies.

Table 2: Quantification of patA mRNA Levels Upon CRISPRI Induction

Fold Change in patA

Strain Inducer (ATc)
mRNA

M. tuberculosis + pLIR965- )
1.0 (baseline)

sgRNA(patA)
M. tuberculosis + pLIR965-
+ ~20-100 fold decrease
sgRNA(patA)
M. tuberculosis + pLIR965- o
+ No significant change

sgRNA(control)

Expected results based on the efficacy of the dCas9Sthl CRISPRI system on other essential
genes.[3]

Experimental Protocols

The following protocols describe the methodology for constructing a patA-targeting CRISPRi
strain and assessing the phenotypic consequences of patA knockdown.

Experimental Workflow
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Caption: Workflow for studying PatA essentiality using CRISPRI.

Protocol 1: Construction of a patA-targeting CRISPRi Plasmid
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This protocol is adapted from established methods for the dCas9Sth1 system.[3][5]
1.1. sgRNA Design:

« |dentify the DNA sequence of the patA gene (Rv2611c) in your M. tuberculosis strain of
interest.

» Use an online sgRNA design tool for mycobacteria to identify potent sgRNA sequences
targeting the non-template strand of patA. The tool should account for the protospacer
adjacent motif (PAM) for S. thermophilus Cas9 (NNAGAAW and other permissive variants).

[3]
o Select 2-3 sgRNAs with high predicted on-target scores and minimal off-target potential.
1.2. Oligonucleotide Preparation:

o For each sgRNA, design two complementary oligonucleotides. Add GGGA to the 5' end of
the forward oligo and AAAC to the 5' end of the reverse oligo to facilitate cloning into the
BsmBI-digested vector.

o Resuspend lyophilized oligos in nuclease-free water to a stock concentration of 100 pM.
e Anneal the oligos:

o Mix 2 pL of each 100 uM oligo pair with 46 pL of annealing buffer (10 mM Tris, pH 8.0; 50
mM NaCl; 1 mM EDTA).

o Heat at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C per minute in a

thermocycler.
1.3. Vector Preparation and Ligation:

o Digest the mycobacterial CRISPRI vector (pLJR965 for M. tuberculosis) with the BsmBI

restriction enzyme.
o Gel purify the linearized vector backbone.

e Set up the ligation reaction:
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[e]

~50 ng of BsmBI-digested pLJR965

(¢]

1 pL of annealed oligo duplex (diluted 1:200)

[¢]

1 pL of T4 DNA ligase

[¢]

1 pL of 10x T4 DNA ligase buffer

[e]

Nuclease-free water to a final volume of 10 pL

e Incubate at room temperature for 1-2 hours or at 16°C overnight.

1.4. Transformation and Verification:

Transform the ligation product into competent E. coli (e.g., DH50).

Plate on LB agar containing kanamycin (50 pg/mL).

Select single colonies, grow overnight cultures, and isolate plasmids using a miniprep Kit.

Verify the correct insertion of the SgRNA sequence by Sanger sequencing.
Protocol 2: Electroporation of M. tuberculosis
2.1. Preparation of Electrocompetent Cells:

e Grow M. tuberculosis in 50 mL of 7H9 broth supplemented with OADC and 0.05% Tween 80
to mid-log phase (ODsoo of 0.6-0.8).

o Pellet the cells by centrifugation at 4,000 x g for 10 minutes.

e Wash the cells three times with ice-cold 10% glycerol.

» Resuspend the final cell pellet in 1/10th of the original volume with 10% glycerol.
 Aliquot into 100 pL volumes and store at -80°C.

2.2. Electroporation:
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e Thaw an aliquot of electrocompetent cells on ice.

e Add 1-2 ug of the verified pLIR965-sgRNA(patA) plasmid to the cells.

o Transfer the cell/DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette.
» Electroporate using the following settings: 2.5 kV, 25 pF, 1000 Q.

e Immediately add 1 mL of 7H9 broth and recover for 24 hours at 37°C.

e Plate on 7H10 agar containing kanamycin (25 pg/mL).

e Incubate at 37°C for 3-4 weeks until colonies appear.

Protocol 3: Phenotypic Analysis of patA Knockdown

3.1. Growth Curve Analysis:

 Inoculate triplicate cultures of the M. tuberculosis CRISPRI strain into 7H9 broth with
kanamycin.

e Grow to an ODseoo of ~0.2.
 Dilute the cultures to a starting ODseoo of 0.05 in fresh 7H9 broth.

o For the knockdown condition, add anhydrotetracycline (ATc) to a final concentration of 100-
500 ng/mL. A dose-response curve with varying ATc concentrations is recommended.[1]

o For the control condition, add an equivalent volume of the ATc solvent (e.g., ethanol).
e Incubate at 37°C with shaking.

o Measure the ODsoo at regular intervals (e.g., every 24 hours) for 7-14 days.

e Plot ODsoo versus time to visualize the effect on growth.

3.2. Viability Assay (CFU Determination):
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» At selected time points during the growth curve experiment, take aliquots from both induced
and uninduced cultures.

» Prepare serial 10-fold dilutions in 7H9 broth.
e Plate 100 puL of appropriate dilutions onto 7H10 agar plates.
 Incubate at 37°C for 3-4 weeks.

Count the colonies to determine the CFU/mL.

3.3. Quantification of patA Knockdown by gRT-PCR:

e Harvest mycobacterial cells from induced (+ATc) and uninduced (-ATc) cultures at mid-log
phase (or a desired time point post-induction).

o Extract total RNA using a suitable method (e.g., TRIzol with bead beating).
o Treat the RNA with DNase | to remove any contaminating genomic DNA.
o Synthesize cDNA using a reverse transcription kit with random primers.

» Perform quantitative real-time PCR (qPCR) using primers specific for patA and a
housekeeping gene (e.g., sigA) for normalization.

o Calculate the fold change in patA expression in the induced sample relative to the uninduced
sample using the AACt method.

Conclusion

The CRISPRI system offers a robust and titratable method for studying essential genes like
patA in mycobacteria. By silencing patA, researchers can confirm its essentiality, investigate
the physiological consequences of its depletion, and validate it as a target for novel anti-
tubercular drugs. The protocols outlined here provide a comprehensive framework for
conducting these studies, from the initial construction of the CRISPRI strain to the quantitative
analysis of the resulting phenotypes. This approach will be invaluable for advancing our
understanding of mycobacterial physiology and accelerating drug discovery efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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